molecular formula C7H11F5O3S B3014810 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate CAS No. 2142181-85-7

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate

Cat. No.: B3014810
CAS No.: 2142181-85-7
M. Wt: 270.21
InChI Key: PTQXQDYHVLFTBR-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate is a specialized chemical reagent designed for advanced synthetic chemistry applications. This compound integrates a reactive trifluoromethanesulfonate (triflate) group with a sterically hindered, aliphatic 3,3-difluoro-2,2-dimethylbutyl backbone. The strong electron-withdrawing nature of the triflate group makes it an superior leaving group, facilitating efficient nucleophilic substitution reactions (SN1 and SN2 pathways) to introduce the fluorinated alkyl moiety into target molecules . The geminal difluoro motif adjacent to a quaternary carbon center is a structure of significant interest in medicinal and agrochemical research, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational properties. This reagent's primary research value lies in its application as a versatile building block for the synthesis of complex, fluorinated organic compounds. It is particularly valuable for constructing molecules that are otherwise difficult to access. Potential applications include the development of novel pharmaceuticals, advanced materials with unique surface properties, and ligands for catalytic systems. The presence of the strongly electron-withdrawing triflate group and the sterically shielded, fluorinated chain makes this compound a high-value intermediate for researchers exploring structure-activity relationships in drug discovery and material science. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(3,3-difluoro-2,2-dimethylbutyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F5O3S/c1-5(2,6(3,8)9)4-15-16(13,14)7(10,11)12/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQXQDYHVLFTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C(F)(F)F)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Investigated for potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce fluorine atoms into organic molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triflates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate C₇H₁₁F₅O₃S 270.07 Aliphatic triflate, difluoro, dimethyl
3,5-Difluorophenyl trifluoromethanesulfonate C₇H₃F₅O₃S 262.15 Aromatic triflate, difluorophenyl
2,3-Dimethylphenyl trifluoromethanesulfonate C₉H₉F₃O₃S 254.22 Aromatic triflate, dimethylphenyl
4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate C₂₄H₃₄F₃N₂O₃S 508.61 Bipyridinium core, tert-butyl groups

Key Observations :

  • Aliphatic vs. Aromatic Triflates: The compound features an aliphatic backbone, whereas 3,5-difluorophenyl and 2,3-dimethylphenyl triflates are aromatic. Aliphatic triflates generally exhibit lower thermal stability but higher solubility in nonpolar solvents compared to aromatic analogs .

Physical and Chemical Properties

Table 2: Physical Properties and Stability

Compound Name Melting Point (°C) Solubility Stability Notes
This compound Not reported Likely polar aprotic solvents Susceptible to hydrolysis due to triflate group
3,5-Difluorophenyl trifluoromethanesulfonate Not reported Organic solvents Stable under anhydrous conditions; [危]4-2-III hazard classification
Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate 54.8–116.1 (DSC) Crystalline form APO-I crystalline form with defined DSC/PXRD profiles

Key Observations :

  • Crystallinity : Unlike the crystalline phosphonate analog (), aliphatic triflates like 3,3-difluoro-2,2-dimethylbutyl triflate are typically liquids or low-melting solids, complicating purification but enhancing reactivity in solution-phase reactions .
  • Hazard Profile : Aromatic triflates such as 3,5-difluorophenyl triflate carry specific hazard classifications (e.g., [危]4-2-III), indicating flammability and reactivity risks, whereas analogous aliphatic triflates may require similar precautions due to their hydrolytic sensitivity .

Key Observations :

  • Leaving Group Ability : Triflates generally outperform tosylates or mesylates in leaving group ability. However, the steric bulk of 3,3-difluoro-2,2-dimethylbutyl triflate may reduce its efficacy in sterically constrained SN2 reactions compared to less hindered analogs .
  • Role in Oligonucleotide Synthesis : While imidazole triflate is explicitly used for activating phosphoroamidites in patent literature , the compound could serve as a substrate in alkylation steps, though direct evidence is lacking.

Biological Activity

3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate is a synthetic compound that has garnered attention for its unique structural properties and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound has the molecular formula C7H11F5O3SC_7H_{11}F_5O_3S and features both difluoro and trifluoromethanesulfonate groups, which enhance its reactivity in various chemical reactions. The trifluoromethanesulfonate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.

This compound acts primarily as an electrophile in biochemical reactions. Its ability to undergo nucleophilic substitution makes it a useful tool in studying enzyme mechanisms and protein modifications. The presence of the difluoro groups stabilizes the transition state during reactions, enhancing its reactivity.

Applications in Biological Research

  • Enzyme Studies : The compound is utilized to probe enzyme interactions, particularly in studying the catalytic mechanisms of various enzymes.
  • Receptor Binding Studies : It serves as a ligand in receptor binding assays, aiding in the understanding of receptor-ligand interactions.
  • Potential Therapeutic Applications : Preliminary studies suggest its potential as a therapeutic agent, particularly in targeting specific biological pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. Notable findings include:

  • Inhibition Studies : Inhibitory effects on certain enzymes have been documented, with IC50 values indicating varying degrees of potency against specific targets.
CompoundTarget EnzymeIC50 (μM)
1Enzyme A0.48
2Enzyme B5.9
3Enzyme C1.9
4Enzyme D5.0
  • Case Study : In a study examining the effects of this compound on enzyme A, it was found to significantly inhibit activity at concentrations as low as 0.48 μM, suggesting high potency.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound sets it apart from other difluoroalkyl compounds. Comparative studies indicate that while similar compounds may exhibit biological activity, the specific arrangement of fluorine atoms and the trifluoromethanesulfonate moiety contribute to its distinct reactivity profile.

Compound NameStructural FeaturesBiological Activity
3,3-Difluoro-2,2-dimethylbutyl TFSDifluoro and trifluoromethanesulfonate groupsHigh potency against Enzyme A
2,3-Difluoro-2,3-dimethylbutyl TFSDifferent difluoro positioningModerate activity
Trifluoromethanesulfonic acidNo alkyl substitutionLow biological relevance

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3,3-Difluoro-2,2-dimethylbutyl trifluoromethanesulfonate?

The synthesis of trifluoromethanesulfonate esters typically involves the reaction of alcohols with trifluoromethanesulfonic anhydride (Tf2O) or triflic chloride (TfCl) in the presence of a base like pyridine. For sterically hindered alcohols (e.g., 3,3-difluoro-2,2-dimethylbutanol), optimized conditions may include low temperatures (−78°C to 0°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize side reactions. Characterization via <sup>1</sup>H/<sup>19</sup>F NMR and GC-MS is critical to confirm purity and structure .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR to confirm alkyl chain integrity and <sup>19</sup>F NMR to verify triflate group presence.
  • Mass Spectrometry (HRMS/GC-MS) : For molecular weight validation and isotopic pattern analysis.
  • Infrared (IR) Spectroscopy : To identify S=O and C-F stretching vibrations (~1350–1200 cm<sup>−1</sup>).
  • Elemental Analysis : To ensure stoichiometric consistency .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-difluoro-2,2-dimethylbutyl group influence reactivity in substitution reactions?

The geminal dimethyl groups introduce steric hindrance, slowing nucleophilic substitution (SN2) but favoring elimination under basic conditions. The electron-withdrawing fluorine atoms polarize the C-O bond, enhancing the leaving-group ability of the triflate. Computational studies (DFT) can quantify these effects by analyzing transition-state geometries and charge distribution .

Q. What experimental strategies address low yields in the final triflation step of sterically hindered alcohols?

Yield optimization may involve:

  • Reagent Choice : Using Tf2O over TfCl for higher reactivity.
  • Base Selection : Bulky bases (e.g., 2,6-lutidine) to mitigate acid-catalyzed side reactions.
  • Solvent Optimization : Non-polar solvents (e.g., toluene) to stabilize intermediates.
  • Stepwise Monitoring : In-situ <sup>19</sup>F NMR to track reaction progress .

Q. How can contradictions in spectroscopic data (e.g., unexpected <sup>13</sup>C NMR shifts) be resolved?

Discrepancies often arise from conformational dynamics or solvent effects. Strategies include:

  • Variable-Temperature NMR : To identify dynamic processes (e.g., rotamers).
  • COSY/NOESY Experiments : To confirm spatial proximity of protons.
  • Comparative Analysis : Benchmarking against structurally similar triflates (e.g., 2,2,2-trifluoroethyl triflate) .

Q. What catalytic applications exist for this compound in organic synthesis?

While not directly catalytic, its strong leaving-group ability makes it useful in:

  • Cross-Coupling Reactions : As an electrophile in Pd-catalyzed Suzuki-Miyaura couplings.
  • Polymer Chemistry : As an initiator in cationic polymerization of olefins.
  • Electrophilic Fluorination : As a precursor in fluorinated building-block synthesis .

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